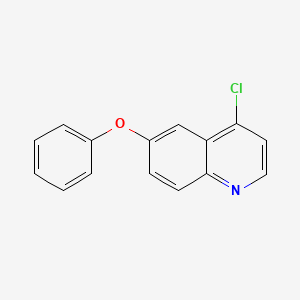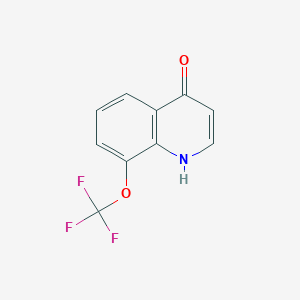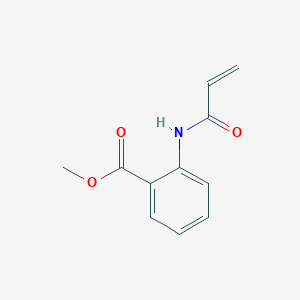![molecular formula C13H14N2O2 B1419013 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one CAS No. 1157748-17-8](/img/structure/B1419013.png)
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one
Descripción general
Descripción
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one is a synthetic organic compound with a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound features a pyrazole ring, a methoxy group, and an ethanone moiety, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one typically involves the following steps :
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the methoxy group: The methoxy group can be introduced via methylation of the corresponding phenol using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the ethanone moiety: This step involves the acylation of the aromatic ring using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways . The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methoxy group and ethanone moiety can also influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as :
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine: This compound has an amine group instead of an ethanone moiety, which can lead to different chemical reactivity and biological activity.
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-ol: The presence of an alcohol group instead of an ethanone moiety can affect the compound’s solubility and interaction with biological targets.
1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-thiol: The thiol group can introduce different chemical properties, such as increased nucleophilicity and potential for forming disulfide bonds.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)11-4-5-13(17-2)12(8-11)9-15-7-3-6-14-15/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJKTUBHEGVTAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine](/img/structure/B1418935.png)



![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)


![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1418944.png)




